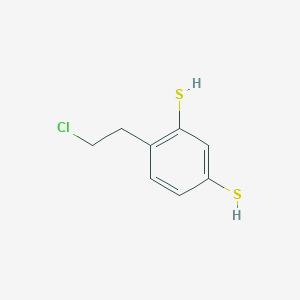![molecular formula C18H16N2Se2 B14259120 2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine CAS No. 184293-57-0](/img/structure/B14259120.png)
2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine typically involves the reaction of 1,4-phenylenebis(methylene) with dipyridine in the presence of selenium reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Studied for its potential chemopreventive effects, particularly in cancer research.
Mecanismo De Acción
The mechanism of action of 2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound can modulate redox reactions and influence signaling pathways. For example, it has been shown to inhibit the androgen receptor and Akt signaling pathways in prostate cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Phenylenebis(methylene)selenocyanate: Another organoselenium compound with chemopreventive properties.
Selenomethionine: A naturally occurring organoselenium compound with antioxidant properties.
Uniqueness
2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other organoselenium compounds. Its ability to modulate specific signaling pathways, such as the androgen receptor and Akt pathways, makes it particularly interesting for cancer research .
Propiedades
Número CAS |
184293-57-0 |
|---|---|
Fórmula molecular |
C18H16N2Se2 |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
2-[[4-(pyridin-2-ylselanylmethyl)phenyl]methylselanyl]pyridine |
InChI |
InChI=1S/C18H16N2Se2/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2 |
Clave InChI |
VGCQSWJSYQDNPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)[Se]CC2=CC=C(C=C2)C[Se]C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


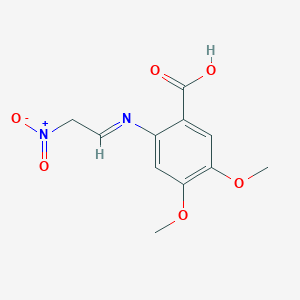
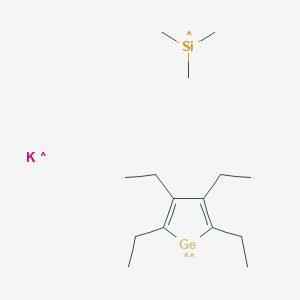
![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)
![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)
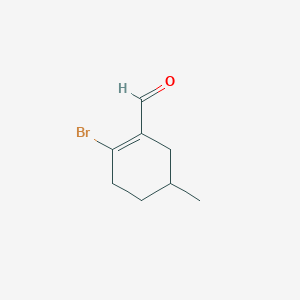
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)
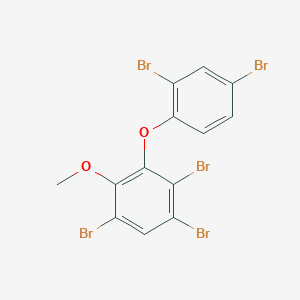
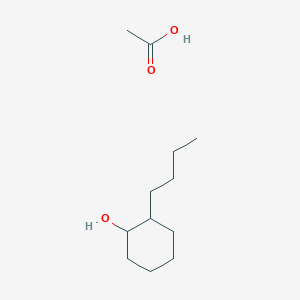
![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)
